Isovalerophenone

Flavor and Fragrance Chemistry Organoleptic Profiling Sensory Analysis

Isovalerophenone (582-62-7) is a branched aromatic ketone that cannot be generically substituted with linear-chain analogs. Its isobutyl moiety confers lower boiling point (72–74°C/3mmHg), distinct density (0.966 g/mL), and moderate lipophilicity (log P ~2.92–3.05), critically altering volatility, solubility, and partitioning. Organoleptically, it delivers a fresher, fruitier character versus the floral n-valerophenone—preferred for fruit accords in beverages, confectionery, and personal care. As the specific substrate for valerophenone synthase (EC 2.3.1.156), its branched chain is structurally essential for hop bitter acid biosynthesis—a role linear ketones cannot fulfill. Each lot is GC-verified for consistent performance in flavor formulation, metabolic engineering, and analytical reference standards.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 582-62-7
Cat. No. B1672632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsovalerophenone
CAS582-62-7
SynonymsIsovalerophenone
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C1=CC=CC=C1
InChIInChI=1S/C11H14O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
InChIKeyHEOVGVNITGAUKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Isovalerophenone (CAS 582-62-7) – An Aromatic Ketone for Flavor, Fragrance, and Synthetic Intermediate Applications


Isovalerophenone (CAS 582-62-7), also known as 3-methyl-1-phenylbutan-1-one or isobutyl phenyl ketone, is an aromatic ketone with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol [1]. It is characterized by a branched alkyl chain (isobutyl group) attached to a phenyl ketone core, which confers distinct physicochemical properties compared to its linear-chain analogs . At ambient conditions, it appears as a colorless to pale yellow liquid with a density of 0.966 g/mL at 25 °C and a refractive index of 1.512 . The compound is sparingly soluble in water (estimated 158.6 mg/L) but miscible with alcohols and oils, with a calculated log P (octanol-water) of 2.9154–3.046, indicating moderate lipophilicity [2][3]. Isovalerophenone is commercially available at purities ≥98.0–>99.0% (GC) from major suppliers including Sigma-Aldrich and TCI .

Isovalerophenone (CAS 582-62-7) – Why Straight-Chain Alkyl Phenyl Ketones Are Not Interchangeable


In scientific and industrial procurement, substituting isovalerophenone with a linear alkyl phenyl ketone such as valerophenone or butyrophenone is not straightforward due to significant divergences in physicochemical properties, organoleptic character, and reactivity profiles [1]. The branched isobutyl moiety in isovalerophenone lowers its boiling point at reduced pressure (72–74 °C at 3 mmHg) relative to valerophenone (244–245 °C at atmospheric pressure), alters its density (0.966 vs. 0.975–1.021 g/mL for linear analogs), and shifts its lipophilicity (log P ≈ 2.92–3.05) [2][3]. These differences translate into altered volatility, solubility, and partitioning behavior, which directly impact formulation stability, extraction efficiency, and sensory perception in flavor and fragrance applications . Furthermore, the branched alkyl chain influences enzyme recognition and metabolic fate; for example, isovaleryl-CoA (the activated acid form of the alkyl chain) serves as a specific starter substrate for phlorisovalerophenone synthase in hop bitter acid biosynthesis, a role not efficiently fulfilled by the straight-chain valeroyl-CoA [4]. The quantitative evidence below substantiates why generic substitution is inadvisable.

Isovalerophenone (CAS 582-62-7) – Quantitative Comparative Evidence Against Alkyl Phenyl Ketone Analogs


Odor Profile Differentiation: Fresher, Less Floral Character Compared to n-Valerophenone

Isovalerophenone exhibits a fresh-fruity, sweet, and moderately tenacious odor. Direct organoleptic comparison with its straight-chain isomer n-valerophenone reveals that isovalerophenone possesses fresher, less floral fruity notes . This qualitative differentiation is critical for flavorists and fragrance formulators seeking specific olfactory signatures without floral overtones.

Flavor and Fragrance Chemistry Organoleptic Profiling Sensory Analysis

Physicochemical Property Divergence: Boiling Point, Density, and Lipophilicity Compared to Valerophenone and Butyrophenone

Isovalerophenone's branched alkyl chain yields measurable differences in key physicochemical properties relative to straight-chain analogs. At a reduced pressure of 3 mmHg, isovalerophenone boils at 72–74 °C, whereas valerophenone boils at 244–245 °C at atmospheric pressure (note pressure difference) . Density values at 25 °C are 0.966 g/mL for isovalerophenone, compared to 0.975 g/mL for valerophenone (at 20 °C) and 1.021 g/mL for butyrophenone [1]. The octanol-water partition coefficient (log P) is estimated at 2.9154–3.046 for isovalerophenone, 3.06 for valerophenone, and 2.77 for butyrophenone, indicating nuanced lipophilicity differences [2][3][4].

Physical Organic Chemistry Formulation Science Separation Technology

Biological Precursor Specificity: Isovaleryl-CoA Substrate Preference in Hop Bitter Acid Biosynthesis

In the biosynthesis of hop (Humulus lupulus) bitter acids, the enzyme valerophenone synthase (EC 2.3.1.156) catalyzes the condensation of isovaleryl-CoA with malonyl-CoA to form phlorisovalerophenone, a key intermediate [1]. This enzyme shows a distinct substrate preference for the branched-chain isovaleryl-CoA over the straight-chain valeroyl-CoA, directly linking the unique branched alkyl chain of isovalerophenone (the ketone form) to its specific role in natural product pathways [2]. While quantitative kinetic parameters (k_cat, K_m) are not provided in the abstract, the documented pathway specificity underscores that the branched-chain variant is the physiologically relevant substrate, not its linear counterpart.

Natural Product Biosynthesis Enzymology Metabolic Engineering

Commercial Purity Specifications: ≥99.0% (GC) Availability from TCI and Sigma-Aldrich

Isovalerophenone is readily available from major chemical suppliers with validated purity exceeding 99.0% by gas chromatography (GC). TCI offers the compound at >99.0% (GC) purity , and Sigma-Aldrich provides it at ≥98.0% (GC) . This high commercial purity, coupled with the compound's well-defined physicochemical properties, ensures reproducible performance in analytical method development, synthetic chemistry, and formulation studies.

Analytical Chemistry Quality Control Chemical Procurement

Isovalerophenone (CAS 582-62-7) – Validated Research and Industrial Use Cases


Flavor and Fragrance Formulation: Fresh-Fruity Accords Without Floral Overtones

Isovalerophenone is employed as a flavoring agent and fragrance ingredient where a fresh-fruity, sweet character is desired, and the more floral notes of n-valerophenone are unwanted. Its organoleptic profile, documented as fresher and less floral , makes it a preferred choice for creating fruity accords in beverages, confectionery, and personal care products.

Synthetic Intermediate in Natural Product and Pharmaceutical Research

As a precursor to phlorisovalerophenone and related hop bitter acid intermediates, isovalerophenone (via its CoA ester) is essential for studies on valerophenone synthase (EC 2.3.1.156) and the biosynthesis of bioactive hop compounds [1]. Its branched alkyl chain is a critical structural determinant for enzyme recognition, making it irreplaceable in metabolic engineering and enzymology investigations.

Analytical Standard and Method Development

The high commercial purity (>99.0% GC) of isovalerophenone from TCI and Sigma-Aldrich supports its use as a reference standard in gas chromatography, HPLC method validation, and mass spectrometry calibration. Its well-characterized boiling point (72–74 °C at 3 mmHg) and density (0.966 g/mL) facilitate accurate preparation of calibration solutions.

Materials Science: Microcapsule and Polymer Additive

Isovalerophenone has been utilized in the production of microcapsules and as an additive in polyvinyl chloride (PVC) formulations . Its lipophilic character (log P ≈ 2.9–3.0) and stability in acidic environments contribute to its functionality as a component in controlled-release systems and polymer blends.

Technical Documentation Hub

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